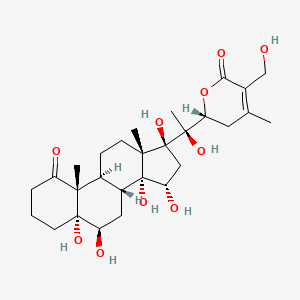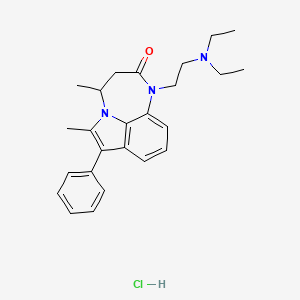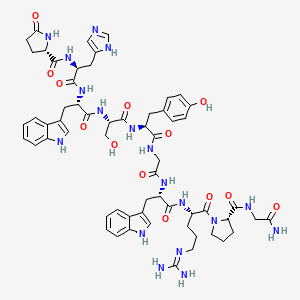
Coagulin S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coagulin S is a gel-forming protein found in the hemolymph of certain invertebrates, such as horseshoe crabs. It plays a crucial role in the immune response by immobilizing bacterial and fungal invaders. This compound is produced in an inactive form called coagulogen, which is then cleaved into the active form through a serine proteinase cascade .
准备方法
Synthetic Routes and Reaction Conditions
Coagulin S is typically derived from the hemolymph of horseshoe crabs. The process involves the extraction of hemolymph, followed by the isolation of coagulogen. The coagulogen is then cleaved into this compound through a series of enzymatic reactions involving serine proteinases .
Industrial Production Methods
Industrial production of this compound involves the large-scale farming of horseshoe crabs and the extraction of their hemolymph. The hemolymph is then processed to isolate coagulogen, which is subsequently converted into this compound through enzymatic cleavage .
化学反应分析
Types of Reactions
Coagulin S undergoes several types of reactions, including:
Oxidation: This compound can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.
Reduction: Reduction reactions can break these disulfide bonds, leading to the denaturation of the protein.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced, altering its function.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize this compound.
Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol are used to reduce disulfide bonds in this compound.
Enzymes: Serine proteinases are used to cleave coagulogen into this compound.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as cleaved peptides resulting from enzymatic reactions .
科学研究应用
Coagulin S has a wide range of scientific research applications, including:
作用机制
Coagulin S exerts its effects through a series of molecular interactions and pathways:
相似化合物的比较
Similar Compounds
Pediocin AcH: A bacteriocin produced by Pediococcus acidilactici, similar in structure to coagulin S.
Pediocin PA-1: Another bacteriocin with a similar amino acid sequence to this compound.
Uniqueness of this compound
This compound is unique due to its role in the immune response of invertebrates and its application in the LAL test for endotoxin detection. Unlike pediocins, which are primarily antimicrobial peptides, this compound functions as a gel-forming protein that immobilizes invaders .
属性
CAS 编号 |
619308-23-5 |
|---|---|
分子式 |
C28H42O10 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
(2R)-5-(hydroxymethyl)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,15S,17S)-5,6,14,15,17-pentahydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,15,16-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H42O10/c1-14-10-21(38-22(33)15(14)13-29)25(4,34)27(36)12-20(32)28(37)17-11-19(31)26(35)8-5-6-18(30)24(26,3)16(17)7-9-23(27,28)2/h16-17,19-21,29,31-32,34-37H,5-13H2,1-4H3/t16-,17+,19+,20-,21+,23+,24-,25-,26-,27-,28-/m0/s1 |
InChI 键 |
QIHKYOJKCDYVEC-ALBMBVGKSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO |
规范 SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC(C5(C4(C(=O)CCC5)C)O)O)C)O)O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)



![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)

